molecular formula C17H14N2O2S B14306158 [(4-Methylquinazolin-2-yl)sulfanyl](phenyl)acetic acid

[(4-Methylquinazolin-2-yl)sulfanyl](phenyl)acetic acid

Cat. No.: B14306158
M. Wt: 310.4 g/mol
InChI Key: HFSUEOGNDQOATQ-UHFFFAOYSA-N
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Description

(4-Methylquinazolin-2-yl)sulfanylacetic acid is an organic compound with the molecular formula C16H13NO2S This compound is characterized by the presence of a quinazoline ring, a phenyl group, and a sulfanyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylquinazolin-2-yl)sulfanylacetic acid typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for (4-Methylquinazolin-2-yl)sulfanylacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methylquinazolin-2-yl)sulfanylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and substituted quinazoline and phenyl derivatives.

Scientific Research Applications

(4-Methylquinazolin-2-yl)sulfanylacetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methylquinazolin-2-yl)sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

(4-Methylquinazolin-2-yl)sulfanylacetic acid can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazoline ring structure and exhibit similar biological activities.

    Phenylacetic Acid Derivatives: These compounds have the phenylacetic acid moiety and are used in various chemical and pharmaceutical applications.

    Thiazole Derivatives: Thiazole compounds have a sulfur and nitrogen-containing ring and show diverse biological activities.

The uniqueness of (4-Methylquinazolin-2-yl)sulfanylacetic acid lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

2-(4-methylquinazolin-2-yl)sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C17H14N2O2S/c1-11-13-9-5-6-10-14(13)19-17(18-11)22-15(16(20)21)12-7-3-2-4-8-12/h2-10,15H,1H3,(H,20,21)

InChI Key

HFSUEOGNDQOATQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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